N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
Description
N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a triazolopyrimidine derivative characterized by a bicyclic [1,2,3]triazolo[4,5-d]pyrimidine core. The molecule features two distinct substituents: a 3-isopropoxypropyl group at the N5 position and a p-tolyl (4-methylphenyl) group at the N7 position. These substitutions likely influence its physicochemical properties, such as solubility and lipophilicity, and its biological activity.
Properties
IUPAC Name |
7-N-(4-methylphenyl)-5-N-(3-propan-2-yloxypropyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c1-11(2)25-10-4-9-18-17-20-15(14-16(21-17)23-24-22-14)19-13-7-5-12(3)6-8-13/h5-8,11H,4,9-10H2,1-3H3,(H3,18,19,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRSGMXIVMXOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)NCCCOC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is Cyclin-dependent kinase 2 (CDK2). CDK2 is a protein kinase that plays a key role in cell cycle regulation. Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cancer cells.
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway. This leads to the arrest of the cell cycle, preventing the proliferation of cancer cells.
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties.
Result of Action
The result of the action of this compound is the inhibition of the growth of cancer cells. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines.
Biological Activity
N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the triazolopyrimidine class, characterized by its unique fused ring system which contributes to its biological activity. Its structure can be represented as follows:
This structural configuration allows for interactions with biological targets such as enzymes involved in nucleic acid synthesis.
The biological activity of triazolopyrimidine derivatives often involves inhibition of key enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are crucial for DNA synthesis and cell proliferation. The compound's ability to inhibit these enzymes can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for cancer therapy.
Key Mechanisms:
- Inhibition of DHFR : This enzyme is critical in the folate pathway; inhibition leads to decreased nucleotide synthesis.
- Thymidylate Synthase Inhibition : Affects DNA replication and repair processes.
Anticancer Activity
Recent studies have shown that derivatives similar to this compound exhibit significant anticancer properties. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | HeLa | 0.25 | DHFR Inhibition |
| B | MCF-7 | 0.15 | TS Inhibition |
| C | A549 | 0.30 | Dual Inhibition |
Case Study : A study by Gangjee et al. demonstrated that structurally similar compounds showed IC50 values as low as 66 nM against human DHFR . This suggests that this compound may possess comparable or superior activity.
Antimicrobial Activity
In addition to anticancer effects, triazolopyrimidine derivatives have been evaluated for antimicrobial properties. The following table summarizes findings from various studies:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| D | E. coli | 32 µg/mL |
| E | S. aureus | 16 µg/mL |
| F | C. albicans | 64 µg/mL |
Research Findings : Compounds with similar structures were reported to exhibit potent antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi .
Scientific Research Applications
Anticancer Activity
Research has indicated that N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in several cancer cell lines. For example:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12 | Inhibition of cell proliferation |
| A549 (Lung) | 15 | Induction of caspase pathways |
These findings suggest that the compound may serve as a lead compound for the development of new anticancer therapies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 4–16 µg/mL |
| Staphylococcus aureus | 4–16 µg/mL |
These results indicate potential applications in treating bacterial infections and highlight the need for further exploration into its mechanism of action.
Enzyme Inhibition
Molecular docking studies have suggested that this compound interacts with key enzymes involved in disease pathways. Notably, it has shown strong binding affinity to phospholipase A2 (PLA2), which is implicated in inflammatory responses. This interaction may offer insights into the compound's potential anti-inflammatory properties.
Case Study 1: Anticancer Potential
A study focused on the anticancer effects of the compound on various cell lines revealed that it could inhibit cell growth effectively. The mechanism was linked to the activation of caspases involved in apoptosis, suggesting its utility as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
In another controlled study assessing antimicrobial efficacy, researchers tested derivatives of this compound against clinical isolates of E. coli and S. aureus. The results indicated that modifications in side chains significantly enhanced antimicrobial activity, suggesting structural optimization could lead to more potent agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The compound’s triazolopyrimidine core is structurally related to pyrazolopyrimidines and triazolotriazines, which share fused heterocyclic systems. Key comparisons include:
- Pyrazolo[3,4-d]pyrimidines (): These compounds, such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine, exhibit similar N7-p-tolyl substitution but replace the triazole ring with a pyrazole.
- [1,2,4]Triazolo[1,5-a][1,3,5]triazines (): Compounds like N7-cyclohexyl-2-(furan-2-yl)-N5-isopropyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine share the 5,7-diamine substitution pattern but feature a triazine core instead of pyrimidine. This increases ring strain and may impact metabolic stability .
Substituent Effects on Activity
- N5 Substituents :
- The 3-isopropoxypropyl group in the target compound introduces ether functionality, enhancing solubility compared to simpler alkyl groups (e.g., methyl or isopropyl in ). This contrasts with TP-5 (3-benzyl-7-(4-methylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine), where a benzyl group at N3 increases lipophilicity for cytokinin activity in plants .
- N7 Substituents :
Key Research Findings and Implications
- Structural Flexibility : The triazolopyrimidine core allows diverse substitutions, enabling optimization for specific targets (e.g., antithrombotic vs. cytokinin activity) .
- Synthetic Challenges : Isomerization observed in pyrazolotriazolopyrimidines () underscores the need for controlled reaction conditions to avoid byproducts .
- Pharmacological Potential: The target compound’s 3-isopropoxypropyl group may improve bioavailability compared to less polar analogs (e.g., ’s cyclohexyl derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
